3-(N'-hydroxycarbamimidoyl)benzoic acid 3-(N'-hydroxycarbamimidoyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13239987
InChI: InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
SMILES: C1=CC(=CC(=C1)C(=O)O)C(=NO)N
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol

3-(N'-hydroxycarbamimidoyl)benzoic acid

CAS No.:

Cat. No.: VC13239987

Molecular Formula: C8H8N2O3

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

3-(N'-hydroxycarbamimidoyl)benzoic acid -

Specification

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
IUPAC Name 3-(N'-hydroxycarbamimidoyl)benzoic acid
Standard InChI InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12)
Standard InChI Key LJCLPFBIVUPTAR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C(=NO)N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

The IUPAC name for this compound is 3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid, reflecting the Z-configuration of the hydroxycarbamimidoyl group. Its systematic name emphasizes the spatial arrangement of the functional groups, which is critical for its reactivity and biological interactions. The structural formula is represented as:

HOOCC6H4C(=NH)NHOH\text{HOOC}-\text{C}_6\text{H}_4-\text{C}(=\text{NH})-\text{NHOH}

Key identifiers include:

  • CAS Registry Number: 199447-10-4

  • PubChem CID: 9603503 (primary entry), 3348523 (alternative entry)

  • MDL Number: MFCD03426260

  • Synonym: Ataluren Impurity E .

Physicochemical Properties

The compound exists as an off-white solid under standard conditions. Critical physicochemical parameters include:

PropertyValueSource
Boiling Point469.7 °C at 760 mmHg
Density1.42 g/cm³
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)
Flash Point237.9 °C

The absence of a reported melting point suggests decomposition upon heating, a common trait among thermally unstable carboximidamides .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid typically involves multi-step reactions starting from methyl 3-cyanobenzoate. Two validated routes are described below:

Hydroxylamine Hydrochloride Addition

In this method, methyl 3-cyanobenzoate reacts with hydroxylamine hydrochloride (NH2OHHCl\text{NH}_2\text{OH} \cdot \text{HCl}) under alkaline conditions to form the intermediate methyl 3-(N'-hydroxycarbamimidoyl)benzoate. Subsequent hydrolysis yields the final product .

CH3OOCC6H4CN+NH2OHHClBaseCH3OOCC6H4C(=NH)NHOHHydrolysisHOOCC6H4C(=NH)NHOH\text{CH}_3\text{OOC}-\text{C}_6\text{H}_4-\text{CN} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{Base}} \text{CH}_3\text{OOC}-\text{C}_6\text{H}_4-\text{C}(=\text{NH})\text{NHOH} \xrightarrow{\text{Hydrolysis}} \text{HOOC}-\text{C}_6\text{H}_4-\text{C}(=\text{NH})\text{NHOH}

This route is favored for its mild reaction conditions (ambient temperature, aqueous alcohol solvents) and high yields (>75%) .

Cyclization and Purification

Alternative methods involve cyclization reactions to form 1,2,4-oxadiazole derivatives. For example, condensation with o-fluorobenzoic acid in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) facilitates intramolecular dehydration, forming heterocyclic intermediates that are later hydrolyzed .

Applications in Pharmaceutical and Agrochemical Research

Role in Ataluren Synthesis

3-(N'-Hydroxycarbamimidoyl)benzoic acid is a critical impurity (Ataluren Impurity E) in the production of Ataluren (PTC124), a drug used to treat nonsense mutation-mediated genetic disorders such as Duchenne muscular dystrophy. Regulatory guidelines mandate strict control of this impurity (<0.15% in final formulations) .

Pesticidal and Fungicidal Activity

Recent studies highlight its utility in synthesizing benzamide derivatives with potent biocidal properties:

  • Larvicidal Activity: Pyrazol-1,2,4-oxadiazole-substituted benzamides derived from this compound exhibit 100% mortality against mosquito larvae at 10 mg/L .

  • Fungicidal Activity: At 50 mg/L, derivatives inhibit Botrytis cinerea (gray mold) with 90.5% efficacy, surpassing commercial fungicides like fluxapyroxad (63.6%) .

Hazard Statement CodeDescriptionPrecautionary Measures
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationEnsure adequate ventilation

Storage recommendations include refrigeration (2–8°C) in light-resistant containers to prevent degradation .

Industrial and Research Considerations

Scalability and Cost

Bulk production (e.g., 1-ton super sacks) is feasible using palletized plastic or steel drums. Pricing is contingent on purity grades:

  • Pharmaceutical Grade: ≥99.99% purity, ~$250/g

  • Research Grade: ≥95% purity, ~$50/g .

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